molecular formula C16H34 B14700283 2,2,3,3,4,4-Hexamethyldecane CAS No. 958789-14-5

2,2,3,3,4,4-Hexamethyldecane

Cat. No.: B14700283
CAS No.: 958789-14-5
M. Wt: 226.44 g/mol
InChI Key: SSCYWBFGEPBPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₆H₃₄ Average Mass: 226.448 g/mol Monoisotopic Mass: 226.266051 g/mol IUPAC Name: 2,2,3,3,4,4-Hexamethyldecane Structural Features: This highly branched alkane contains six methyl groups symmetrically positioned on carbons 2, 3, and 4 of a decane backbone. Its SMILES notation is CCCCCCC(C)(C)C(C)(C)C(C)(C)C, reflecting extensive branching . Collision Cross-Section (CCS): Predicted CCS values range from 162.0 to 172.2 Ų across different adducts (e.g., [M+H]⁺: 163.5 Ų, [M+Na]⁺: 172.2 Ų), critical for analytical identification via ion mobility spectrometry . Applications: Used as an initiator in polymer grafting for biomedical surfaces, significantly reducing protein adsorption (e.g., fibrinogen) when functionalized .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

958789-14-5

Molecular Formula

C16H34

Molecular Weight

226.44 g/mol

IUPAC Name

2,2,3,3,4,4-hexamethyldecane

InChI

InChI=1S/C16H34/c1-9-10-11-12-13-15(5,6)16(7,8)14(2,3)4/h9-13H2,1-8H3

InChI Key

SSCYWBFGEPBPAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexamethyldecane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. The reaction often requires a catalyst such as palladium or platinum to facilitate the addition of hydrogen atoms to the precursor, resulting in the formation of the desired branched alkane.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in the presence of metal catalysts. The process is optimized to ensure high yield and purity of the final product, often involving multiple stages of purification and distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4-Hexamethyldecane, like other alkanes, is relatively inert due to the strong C-H and C-C bonds. it can undergo several types of reactions under specific conditions:

    Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield various oxidation products depending on the reaction conditions.

    Substitution: Halogenation is a common substitution reaction where alkanes react with halogens (e.g., chlorine or bromine) in the presence of UV light to form haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Substitution: Chlorine (Cl2), bromine (Br2) in the presence of UV light

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Substitution: Haloalkanes (e.g., 2,2,3,3,4,4-hexamethyl-1-chlorodecane)

Scientific Research Applications

2,2,3,3,4,4-Hexamethyldecane has several applications in scientific research and industry:

    Chemistry: Used as a reference compound in the study of branched alkanes and their properties.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems where hydrophobic interactions are crucial.

    Industry: Utilized in the formulation of lubricants and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexamethyldecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Branching Pattern Key Structural Features
2,2,3,3,4,4-Hexamethyldecane C₁₆H₃₄ 226.45 Six methyl groups (C2, C3, C4) High symmetry, dense branching
2,6,10,14-Tetramethylhexadecane (Phytane) C₂₀H₄₂ 282.55 Four methyl groups (C2, C6, C10, C14) Irregular branching; biomarker in petroleum
2,3,4,5-Tetramethylhexane C₁₀H₂₂ 142.28 Four methyl groups (C2–C5) Adjacent branching; compact structure
4-Methylhexadecane C₁₇H₃₆ 240.47 Single methyl group (C4) Minimal branching; linear dominance
n-Hexadecane C₁₆H₃₄ 226.45 No branching Straight-chain reference alkane

Table 2: Physical and Analytical Properties

Compound Name Boiling Point (°C, estimated) Density (g/cm³) Predicted CCS (Ų) Key Applications
This compound ~290–300* N/A 163.5–172.2 Polymer initiator, biomedical surfaces
Phytane 327 (literature value) 0.78–0.80 N/A Geochemical biomarker
2,3,4,5-Tetramethylhexane ~160–170* 0.75–0.77 N/A Solvent, organic synthesis
4-Methylhexadecane 294.33 (estimate) 0.781 N/A Intermediate in surfactants
n-Hexadecane 287.5 0.773 ~150–160* Petroleum standard, fuel additive

*Estimated based on branching effects.

Key Comparative Insights

Branching and Boiling Points :

  • Increased branching reduces boiling points due to decreased surface area and van der Waals interactions. For example:

  • n-Hexadecane (straight-chain) has a higher boiling point (287.5°C) than this compound (estimated ~290–300°C*) despite identical molecular formulas, suggesting branching effects may be offset by molecular symmetry .
  • 4-Methylhexadecane (single branch, C₁₇H₃₆) has a lower boiling point (294.33°C) than n-Hexadecane, aligning with branching trends .

Collision Cross-Section (CCS) :

  • This compound’s CCS values (163.5–172.2 Ų) are higher than those of linear alkanes (e.g., n-Hexadecane: ~150–160 Ų*), reflecting its bulky, branched conformation .

Applications and Reactivity :

  • Biomedical Use : The compound’s initiator role in polymer grafting highlights its reactivity in surface functionalization, unlike Phytane, which is inert in biological systems .
  • Fuel Additives : Branched alkanes like 2,2,4-Trimethylpentane (iso-octane, mentioned in ) are preferred for high octane ratings, whereas this compound’s applications are niche due to synthesis complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.